![molecular formula C31H28N2O5 B2958902 N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-4-methoxy-N-(2-methoxy-4-methylphenyl)benzamide CAS No. 313501-76-7](/img/structure/B2958902.png)

N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-4-methoxy-N-(2-methoxy-4-methylphenyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

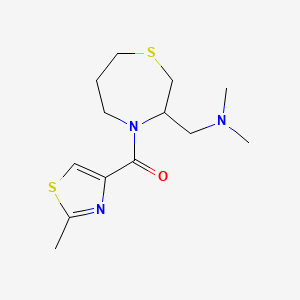

The compound is a derivative of benzo[de]isoquinoline-1,3-dione . Benzo[de]isoquinoline-1,3-dione derivatives are of interest in the field of chemistry due to their potential as chemosensor systems . They can be synthesized by the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . Further functionalization of the free amino groups leads to imines, amines, thioureas, and hydrazones .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups including amides and ethers. The core structure is based on benzo[de]isoquinoline , a heterocyclic aromatic organic compound .Chemical Reactions Analysis

While specific reactions involving this compound are not available, benzo[de]isoquinoline-1,3-dione derivatives can undergo various reactions due to the presence of free amino groups . These reactions can lead to the formation of imines, amines, thioureas, and hydrazones .Applications De Recherche Scientifique

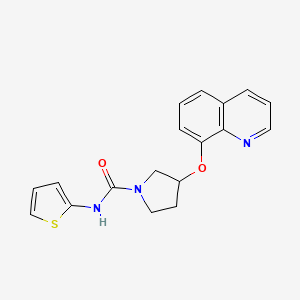

Radioligand Development for Sigma-2 Receptors

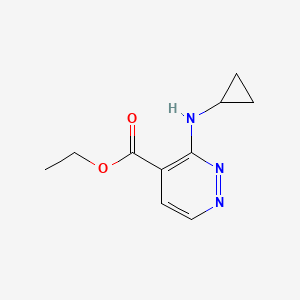

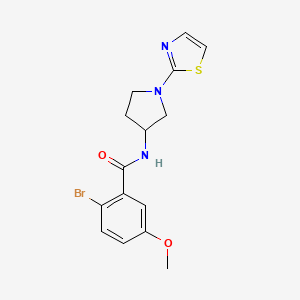

One significant area of research involves the development of radioligands targeting sigma-2 (σ2) receptors, which are implicated in tumor diagnosis and therapy. Studies have synthesized and evaluated various benzamide analogs, including those with modifications to improve binding affinity and selectivity for σ2 receptors over σ1 receptors. These compounds are crucial for developing Positron Emission Tomography (PET) tracers to aid in tumor diagnosis and the evaluation of tumor proliferative status, highlighting their potential in cancer research and diagnostic imaging (Xu et al., 2005).

Synthesis and Evaluation of Hybrid Molecules

Another research application focuses on synthesizing hybrid molecules combining the structural features of high-affinity σ2 receptor ligands. These efforts aim to develop good candidates for σ2 PET tracers, crucial for tumor diagnosis, especially in tumors overexpressing P-glycoprotein (P-gp). The design of such compounds involves achieving excellent σ1/σ2 selectivities and understanding how intramolecular hydrogen bonding in the active conformation affects their binding and function (Abate et al., 2011).

Chemical Synthesis Techniques

Research on N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-4-methoxy-N-(2-methoxy-4-methylphenyl)benzamide and related compounds also extends to chemical synthesis techniques. This includes methodologies for high-yield and facile synthesis of isoquinolones from benzamides and alkynes via oxidative ortho C-H activation, demonstrating advanced techniques in organic synthesis that contribute to the broader field of medicinal chemistry (Song et al., 2010).

Development of Antihypertensive and Diuretic Agents

There's ongoing research into the pharmacological applications of benzamide derivatives as potential antihypertensive and diuretic agents. This includes the synthesis and evaluation of N-substituted benzene sulfonamide derivatives derived from substituted anthranilic acids and their potential as diuretic and antihypertensive agents. These studies are crucial for developing new therapeutic agents for managing hypertension and related cardiovascular conditions (Rahman et al., 2014).

Orientations Futures

Propriétés

IUPAC Name |

N-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-4-methoxy-N-(2-methoxy-4-methylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H28N2O5/c1-20-11-16-26(27(19-20)38-3)32(29(34)22-12-14-23(37-2)15-13-22)17-6-18-33-30(35)24-9-4-7-21-8-5-10-25(28(21)24)31(33)36/h4-5,7-16,19H,6,17-18H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSYBGMVAZLBVJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N(CCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C(=O)C5=CC=C(C=C5)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H28N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[b]thiophene-3-ol, 4-methoxy-](/img/structure/B2958829.png)

![1-[(4-Chlorophenyl)methoxy]piperidin-4-one](/img/structure/B2958832.png)

![4-[benzyl(methyl)sulfamoyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2958836.png)

![2-Ethyl-4,7-dimethyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2958840.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-[4-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]-3-methoxyphenyl]-2-methoxyphenyl]benzamide](/img/structure/B2958841.png)

![1-[4-(3-Nitrophenyl)piperazin-1-yl]ethanone](/img/structure/B2958842.png)